

AZD3147: A Technical Guide for PI3K/Akt/mTOR Pathway Research

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Compound of Interest

Compound Name: AZD3147

Cat. No.: B1666214

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Introduction

AZD3147 is a highly potent and selective, orally active dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. As an ATP-competitive inhibitor, it represents a significant tool for investigating the complexities of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of **AZD3147**, including its biochemical and cellular activity, and detailed protocols for its use in preclinical research.

Data Presentation

Biochemical Activity

AZD3147 demonstrates potent inhibition of mTOR kinase activity. The selectivity of **AZD3147** has been characterized against a panel of protein kinases, highlighting its specificity for mTOR over other related kinases, including those in the PI3K family.

Kinase	IC50 (nM)
mTOR	1.5 ^[1]

Note: A comprehensive kinase selectivity panel is typically found in the supplementary data of the primary publication, which was not available in the provided search results. The IC50 value for mTOR is provided from a secondary source referencing the primary publication.

Cellular Activity

In cellular assays, **AZD3147** effectively inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2. This leads to a reduction in cell viability and proliferation in various cancer cell lines.

Cell Line	Assay Type	Endpoint	IC50 (nM)
Kelly (Neuroblastoma)	Cell Viability	0.88 ^[1]	
IMR-32 (Neuroblastoma)	Cell Viability	662.4 ^[1]	
NIH3T3	Cilia Extension Assay	FGF-mediated cilia extension	>1.5 ^[1]

Note: The data presented here is from a secondary source and represents a subset of the cellular activity of **AZD3147**. A more extensive panel of cell lines and endpoints would be available in the primary research article.

Experimental Protocols

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with **AZD3147**.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer

- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies against:
 - Phospho-Akt (Ser473)
 - Total Akt
 - Phospho-S6 Ribosomal Protein (Ser235/236)
 - Total S6 Ribosomal Protein
 - Phospho-4E-BP1 (Thr37/46)
 - Total 4E-BP1
 - GAPDH or β -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of **AZD3147** or vehicle control for the desired time.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay

This protocol outlines a method to determine the effect of **AZD3147** on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-1).

Materials:

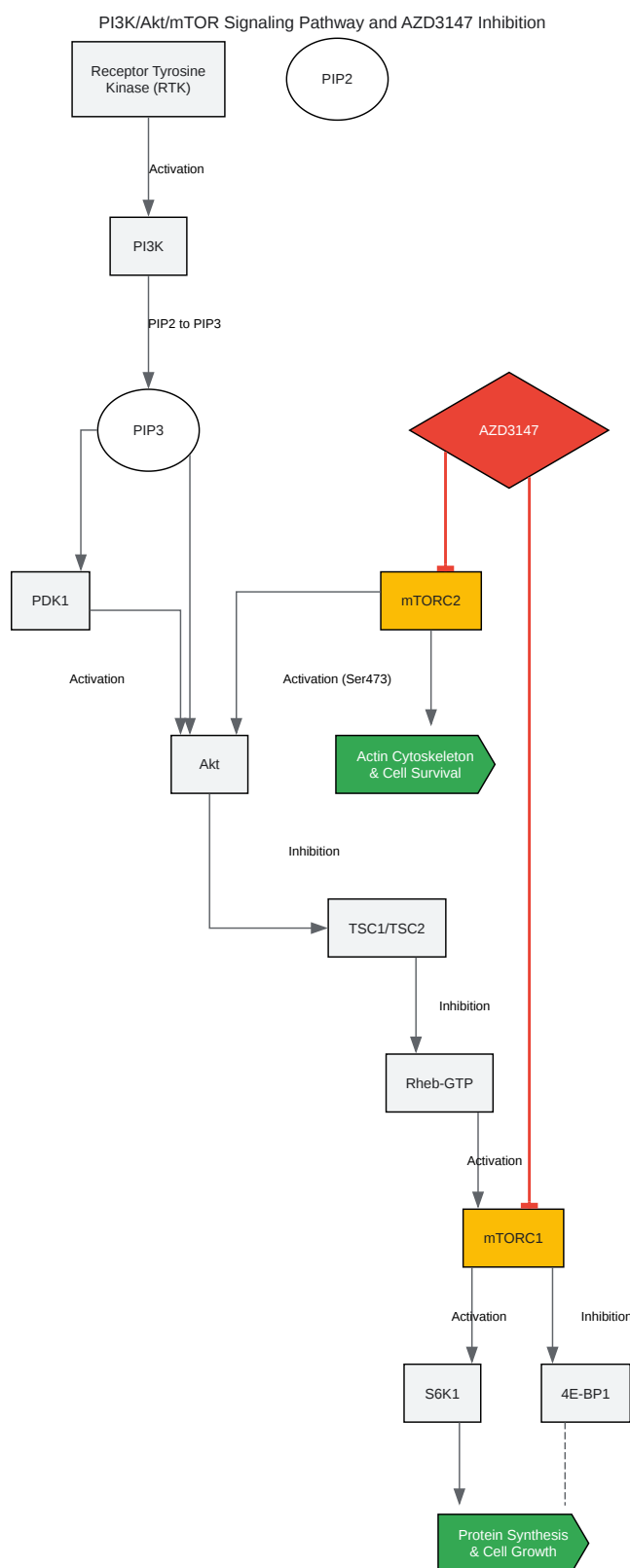
- 96-well cell culture plates
- Complete cell culture medium
- **AZD3147** stock solution
- MTT or WST-1 reagent
- Solubilization solution (for MTT assay)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- **Compound Treatment:** Prepare serial dilutions of **AZD3147** in complete medium and add them to the wells. Include wells with vehicle control.
- **Incubation:** Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Addition of Viability Reagent:**
 - For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.
 - For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
- **Absorbance Measurement:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the data using a non-linear regression model.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway with **AZD3147** Inhibition

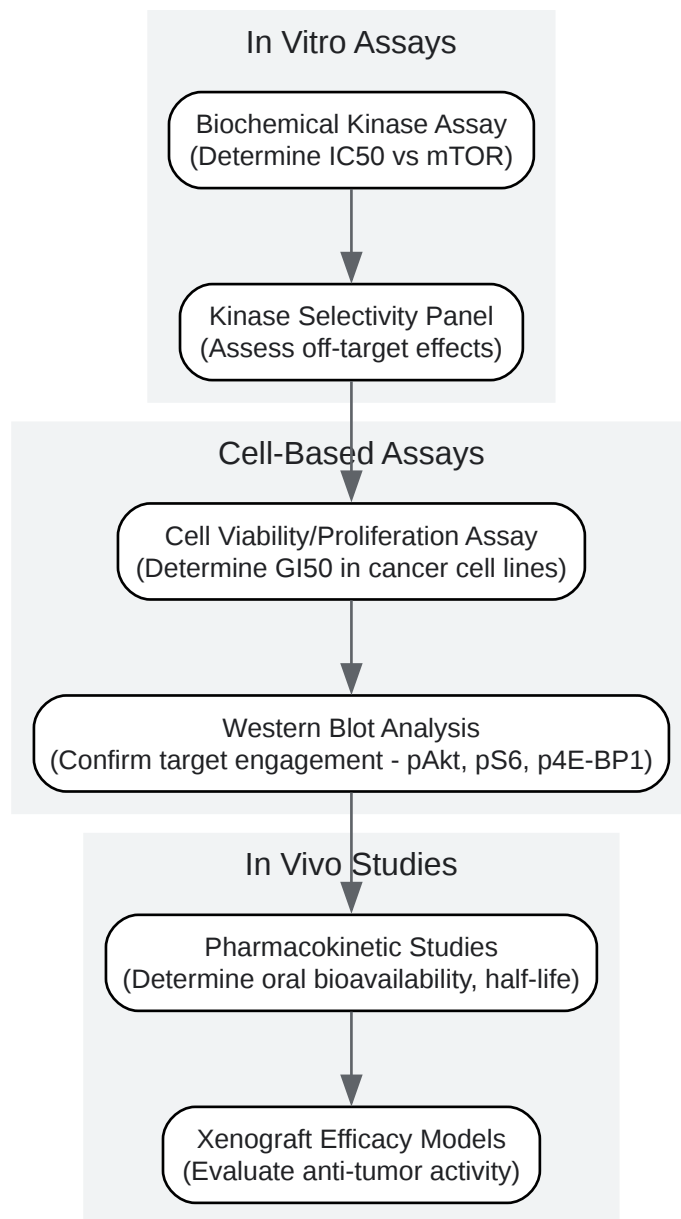


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Caption: PI3K/Akt/mTOR pathway showing **AZD3147** inhibition of mTORC1 and mTORC2.

Experimental Workflow for Evaluating AZD3147

Experimental Workflow for AZD3147 Evaluation



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References

- 1. medchemexpress.com [medchemexpress.com]
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